molecular formula C8H16N2O2S2 B1212397 Dimethyl 3,3'-dithiopropionimidate dihydrochloride CAS No. 38285-78-8

Dimethyl 3,3'-dithiopropionimidate dihydrochloride

Cat. No.: B1212397
CAS No.: 38285-78-8
M. Wt: 236.4 g/mol
InChI Key: MBAXWTVHCRPVFW-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Dimethyl 3,3’-dithiopropionimidate dihydrochloride (DTBP) primarily targets amine groups on proteins. It is a bifunctional cross-linking reagent that reacts with primary amines, typically found on lysine residues and the N-terminus of proteins . This targeting is crucial for studying protein-protein interactions and stabilizing protein complexes.

Mode of Action

DTBP contains imidoester groups that react with amine groups to form amidine bonds. The central disulfide bond in DTBP can be cleaved under reducing conditions, making it a cleavable cross-linker . This property allows for the reversible cross-linking of proteins, facilitating the study of dynamic protein interactions . The reaction with amine groups results in the formation of stable amidine linkages, preserving the positive charge of the original amine groups .

Biochemical Pathways

The primary biochemical pathway affected by DTBP is the cross-linking of proteins . This cross-linking can stabilize protein complexes and facilitate the identification of protein-protein interactions. The cleavable nature of DTBP allows for the subsequent analysis of these interactions under reducing conditions, providing insights into the dynamic nature of protein complexes .

Pharmacokinetics

Its solubility in water and various organic solvents (eg, chloroform, DMF, acetone) ensures its effective use in different experimental conditions . The stability of DTBP at 2-8°C and its susceptibility to hydrolysis at neutral pH are important for its storage and handling .

Result of Action

The molecular effect of DTBP’s action is the formation of stable amidine bonds between protein molecules, leading to the cross-linking of proteins . This cross-linking can stabilize protein complexes, making them easier to study. At the cellular level, this can help in understanding the interactions and functions of various proteins within a cell .

Action Environment

Environmental factors such as pH, temperature, and the presence of reducing agents significantly influence the action of DTBP. The reagent is readily hydrolyzed at neutral pH, so it is often used in slightly acidic conditions to prevent premature hydrolysis . Reducing agents can cleave the disulfide bond in DTBP, reversing the cross-linking and allowing for the analysis of protein interactions . Proper storage at 2-8°C is essential to maintain its stability and efficacy .

Biochemical Analysis

Biochemical Properties

Dimethyl 3,3’-dithiopropionimidate dihydrochloride plays a crucial role in biochemical reactions as a crosslinking reagent. It interacts with primary amines on proteins and other biomolecules, forming stable amidine bonds. This crosslinking ability is particularly useful in studying protein complexes and interactions. For example, it has been used to crosslink chick oviduct progesterone-receptor subunits . The compound’s thiol-cleavable nature allows for reversible crosslinking, which is advantageous in various experimental setups.

Cellular Effects

Dimethyl 3,3’-dithiopropionimidate dihydrochloride affects various cellular processes by crosslinking membrane proteins and other cellular components. It penetrates intact human erythrocytes and cross-links membrane proteins to hemoglobin as well as to each other . This crosslinking can influence cell signaling pathways, gene expression, and cellular metabolism by stabilizing protein complexes and preventing their dissociation.

Molecular Mechanism

The molecular mechanism of Dimethyl 3,3’-dithiopropionimidate dihydrochloride involves its reaction with primary amines in the pH range of 7.0-10.0 to form amidine bonds . The compound contains an amine-reactive imidoester at each end of an 8-atom spacer arm, which facilitates the crosslinking of proteins and other biomolecules . The disulfide linkage in the compound is cleavable by mild reduction, allowing for reversible crosslinking.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Dimethyl 3,3’-dithiopropionimidate dihydrochloride can change over time due to its stability and degradation. The compound is readily hydrolyzed at neutral pH, which can affect its crosslinking efficiency . Long-term effects on cellular function have been observed in in vitro studies, where the crosslinked complexes were analyzed by sodium dodecyl sulfate polyacrylamide gel electrophoresis .

Dosage Effects in Animal Models

The effects of Dimethyl 3,3’-dithiopropionimidate dihydrochloride vary with different dosages in animal models. At lower doses, it effectively crosslinks proteins without causing significant toxicity. At higher doses, it may exhibit toxic or adverse effects due to excessive crosslinking and disruption of cellular functions .

Metabolic Pathways

Dimethyl 3,3’-dithiopropionimidate dihydrochloride is involved in metabolic pathways that include interactions with enzymes and cofactors. Its crosslinking activity can affect metabolic flux and metabolite levels by stabilizing enzyme complexes and preventing their dissociation . The compound’s thiol-cleavable nature allows for controlled crosslinking and subsequent release of the crosslinked products.

Transport and Distribution

Within cells and tissues, Dimethyl 3,3’-dithiopropionimidate dihydrochloride is transported and distributed through interactions with transporters and binding proteins. Its membrane-permeable nature allows it to penetrate cells and crosslink intracellular proteins . The compound’s distribution can affect its localization and accumulation within specific cellular compartments.

Subcellular Localization

Dimethyl 3,3’-dithiopropionimidate dihydrochloride exhibits subcellular localization that influences its activity and function. It can target specific compartments or organelles through post-translational modifications and targeting signals . The compound’s ability to crosslink membrane proteins and other cellular components can affect their localization and function within the cell.

Preparation Methods

Synthetic Routes and Reaction Conditions: Dimethyl 3,3’-dithiopropionimidate dihydrochloride can be synthesized through the reaction of 3,3’-dithiobispropionic acid with dimethylamine in the presence of a dehydrating agent . The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the intermediate products.

Industrial Production Methods: In industrial settings, the production of dimethyl 3,3’-dithiopropionimidate dihydrochloride involves large-scale synthesis using automated reactors to ensure consistent quality and yield . The process includes purification steps such as recrystallization and filtration to obtain the final product in its pure form.

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Properties

IUPAC Name

methyl 3-[(3-imino-3-methoxypropyl)disulfanyl]propanimidate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O2S2/c1-11-7(9)3-5-13-14-6-4-8(10)12-2/h9-10H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBAXWTVHCRPVFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=N)CCSSCCC(=N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

38285-78-8 (di-HCl)
Record name Dimethyl dithiobispropionimidate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059012543
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID50974489
Record name Dimethyl 3,3'-disulfanediyldipropanimidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50974489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38285-78-8, 59012-54-3
Record name Propanimidic acid, 3,3'-dithiobis-, dimethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038285788
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dimethyl dithiobispropionimidate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059012543
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dimethyl 3,3'-disulfanediyldipropanimidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50974489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dimethyl 3,3'-dithiobispropionimidatedihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
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Record name DIMETHYL DITHIOBISPROPIONIMIDATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does Dimethyl 3,3'-dithiobispropionimidate dihydrochloride (DTBP) contribute to the stability of Complex Coacervate Core Micelles (C3Ms)?

A1: DTBP acts as a reversible crosslinking agent within the core of C3Ms. [] It achieves this by forming disulfide bonds specifically between the amine groups present on the quaternized poly(2-vinylpyridine) (QP2VP) chains within the micelle core. This crosslinking strategy enhances the structural integrity of the C3Ms, making them more resistant to changes in ionic strength and pH compared to their non-crosslinked counterparts. []

Q2: What makes the crosslinking strategy employed with DTBP particularly advantageous for applications like controlled release formulations?

A2: The reversibility of the disulfide bonds formed by DTBP is key. [] These bonds can be cleaved through the introduction of a reducing agent. This allows for a controlled disassembly of the C3Ms, making them particularly attractive for applications such as controlled release drug delivery systems. This controlled release mechanism is triggered by the specific environmental conditions that promote disulfide bond reduction. []

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